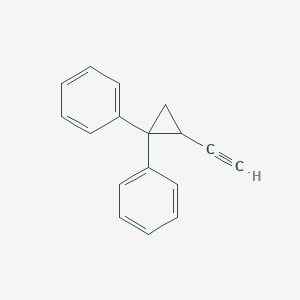
(2-Ethynyl-1-phenylcyclopropyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Ethynyl-1-phenylcyclopropyl)benzene is an organic compound characterized by a cyclopropyl ring substituted with an ethynyl group and a phenyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Ethynyl-1-phenylcyclopropyl)benzene typically involves multiple steps. One common method includes the following steps :
Formation of the cyclopropyl ring: This can be achieved through the reaction of ethyldiazoacetate with a suitable alkene in the presence of a catalyst.
Introduction of the ethynyl group: The cyclopropyl compound is then treated with a strong base such as n-butyllithium, followed by the addition of an ethynyl halide.
Attachment of the phenyl group: The final step involves the coupling of the cyclopropyl-ethynyl intermediate with a phenyl halide using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the general principles of organic synthesis and catalysis would apply. Industrial production would likely involve optimization of the above synthetic routes to ensure high yield and purity.
化学反应分析
Types of Reactions: (2-Ethynyl-1-phenylcyclopropyl)benzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The phenyl ring can participate in reactions such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The ethynyl group can be oxidized to form carbonyl compounds or reduced to form alkenes or alkanes.
Substitution Reactions: The cyclopropyl ring can undergo ring-opening reactions under certain conditions.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens in the presence of a catalyst.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Major Products:
Nitration: Nitro-(2-ethynyl-1-phenylcyclopropyl)benzene.
Oxidation: Carbonyl derivatives of this compound.
Reduction: Alkenes or alkanes derived from the ethynyl group.
科学研究应用
(2-Ethynyl-1-phenylcyclopropyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Materials Science:
Biology and Medicine:
作用机制
The mechanism of action of (2-Ethynyl-1-phenylcyclopropyl)benzene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in electrophilic aromatic substitution, the phenyl ring acts as a nucleophile, attacking the electrophile to form a sigma complex, which then loses a proton to regenerate the aromatic system .
相似化合物的比较
(2-Ethynyl-1-phenylcyclopropyl)methane: Similar structure but with a methane group instead of benzene.
(2-Ethynyl-1-phenylcyclopropyl)ethane: Similar structure but with an ethane group instead of benzene.
属性
分子式 |
C17H14 |
|---|---|
分子量 |
218.29 g/mol |
IUPAC 名称 |
(2-ethynyl-1-phenylcyclopropyl)benzene |
InChI |
InChI=1S/C17H14/c1-2-14-13-17(14,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h1,3-12,14H,13H2 |
InChI 键 |
SDBVAEDJWRUIBG-UHFFFAOYSA-N |
规范 SMILES |
C#CC1CC1(C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















